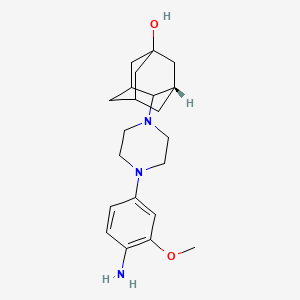
trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol: is a complex organic compound that features a piperazine ring, an adamantane core, and an amino-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Amino-Methoxyphenyl Group: This step involves the reaction of the piperazine derivative with 4-amino-3-methoxyphenyl compounds under basic conditions.
Incorporation of the Adamantane Core: The final step involves the attachment of the adamantane core to the piperazine derivative through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the piperazine ring or the amino group, resulting in the formation of secondary amines or reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantane core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary amines and reduced piperazine derivatives.
Substitution: Substituted adamantane derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural properties.
Materials Science: It can be incorporated into polymer matrices to enhance mechanical and thermal properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter regulation.
Receptor Binding: It can bind to various receptors in the central nervous system, making it a candidate for neurological research.
Medicine:
Drug Development: The compound is being explored for its potential as a therapeutic agent for neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Antimicrobial Activity: It has shown promise as an antimicrobial agent against various bacterial and fungal strains.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
4-(4-Amino-3-methoxyphenyl)piperazine: This compound shares the piperazine and amino-methoxyphenyl groups but lacks the adamantane core.
Adamantan-1-ol: This compound features the adamantane core but lacks the piperazine and amino-methoxyphenyl groups.
Uniqueness:
Structural Complexity: The combination of the piperazine ring, adamantane core, and amino-methoxyphenyl group makes trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol unique in terms of structural complexity.
Properties
Molecular Formula |
C21H31N3O2 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(3S)-4-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]adamantan-1-ol |
InChI |
InChI=1S/C21H31N3O2/c1-26-19-10-17(2-3-18(19)22)23-4-6-24(7-5-23)20-15-8-14-9-16(20)13-21(25,11-14)12-15/h2-3,10,14-16,20,25H,4-9,11-13,22H2,1H3/t14?,15-,16?,20?,21?/m0/s1 |
InChI Key |
GDSOTCABMWLRTH-KTYIJJEDSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)N2CCN(CC2)C3[C@H]4CC5CC3CC(C4)(C5)O)N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCN(CC2)C3C4CC5CC3CC(C5)(C4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


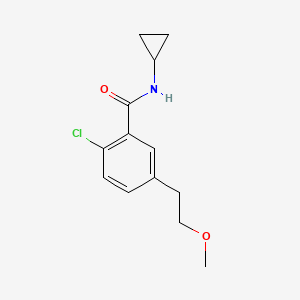
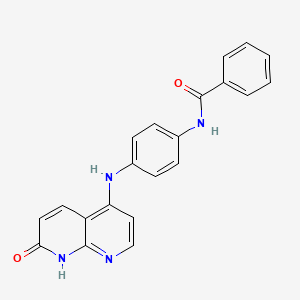
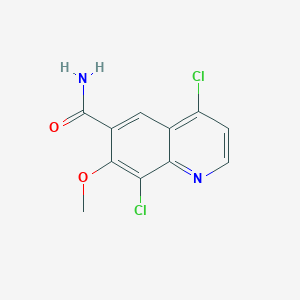
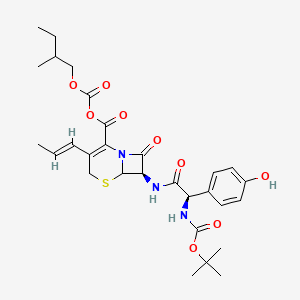
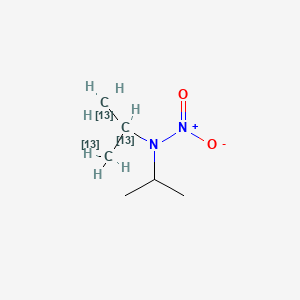
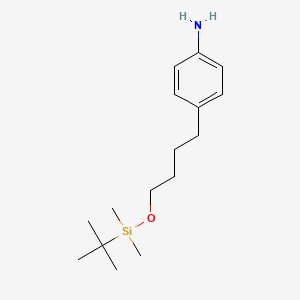
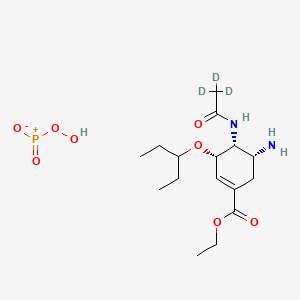
![1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA](/img/structure/B13846990.png)
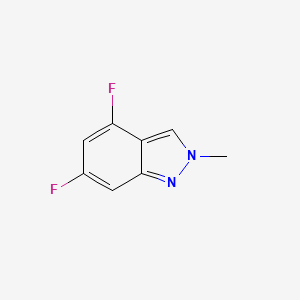
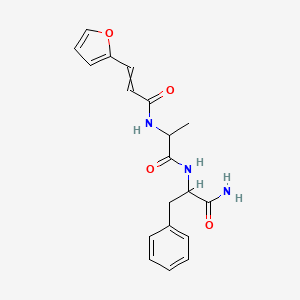
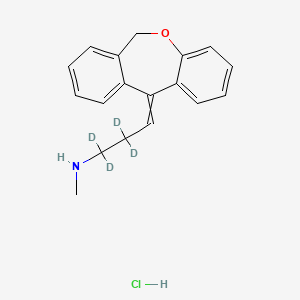
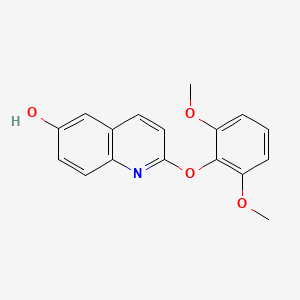

![(aS)-2-Chloro-a-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol](/img/structure/B13847031.png)
